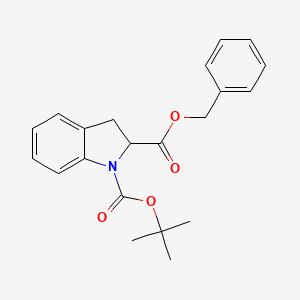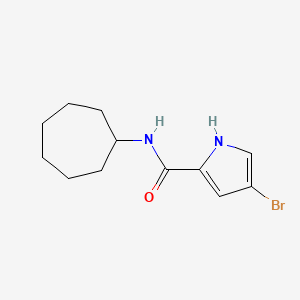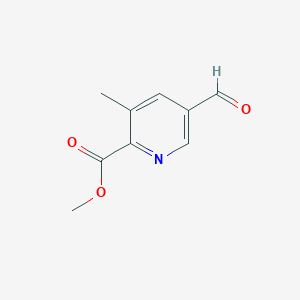
3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions, and a carboxylic acid group at the 2nd position on the 1,8-naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly catalysts and solvents, such as water-soluble iridium catalysts, has been explored to achieve efficient synthesis under mild conditions .
化学反应分析
Types of Reactions: 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .
科学研究应用
3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
1,5-Naphthyridines: Known for their biological activities and used in medicinal chemistry.
1,6-Naphthyridines: Studied for their anticancer properties.
1,8-Naphthyridines: Widely used in various applications, including as ligands and in materials science.
Uniqueness: 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
属性
分子式 |
C9H4Br2N2O2 |
|---|---|
分子量 |
331.95 g/mol |
IUPAC 名称 |
3,6-dibromo-1,8-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(11)7(9(14)15)13-8(4)12-3-5/h1-3H,(H,14,15) |
InChI 键 |
WHSWOXVIAJMTAC-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=NC2=NC=C1Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


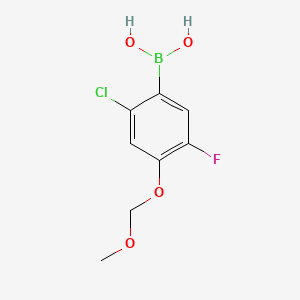
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
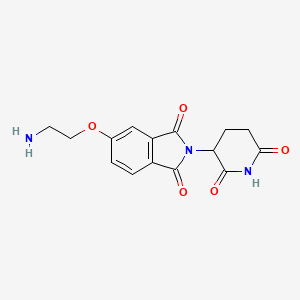

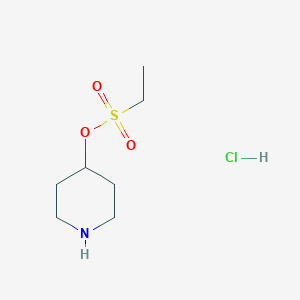
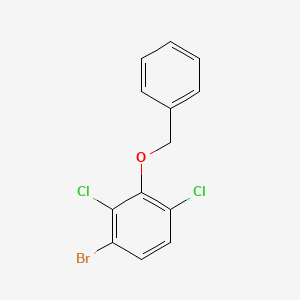
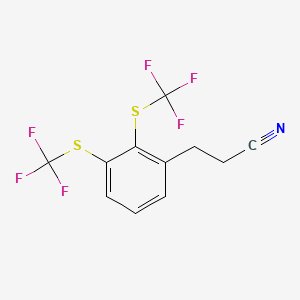
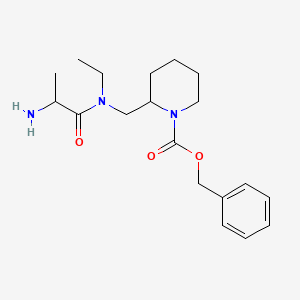
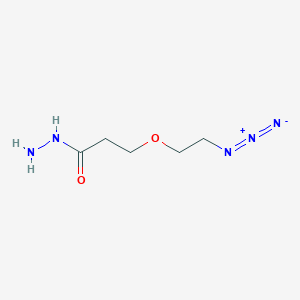
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
